(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine
Overview
Description
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine is a chiral compound featuring a benzodioxole moiety attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Introduction of the Ethanamine Group: The ethanamine group can be introduced via reductive amination of the corresponding benzodioxole aldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, forming corresponding imines or oximes.
Reduction: Reduction of the compound can lead to the formation of secondary amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Imines, oximes.
Reduction: Secondary amines, alcohols.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential effects on the central nervous system.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to these targets, while the ethanamine group can participate in hydrogen bonding or ionic interactions, modulating the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
®-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine: The enantiomer of the compound, which may exhibit different biological activities.
1-(Benzo[d][1,3]dioxol-5-yl)propanamine: A homolog with an additional methylene group, potentially altering its chemical and biological properties.
1-(Benzo[d][1,3]dioxol-5-yl)methanamine: A related compound with a shorter alkyl chain, affecting its reactivity and interactions.
Uniqueness: (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine is unique due to its specific chiral configuration, which can significantly influence its interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
(1S)-1-(1,3-benzodioxol-5-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6H,5,10H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBXYAKHFVPCBF-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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